molecular formula C30H32N2O8S B12875204 Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 618071-73-1

Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12875204
CAS No.: 618071-73-1
M. Wt: 580.6 g/mol
InChI Key: MXTWWSWBTWLFEJ-WJTDDFOZSA-N
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Description

Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS: 618071-73-1) is a structurally complex heterocyclic compound featuring a pyrrolidone-thiazole core. This molecule incorporates multiple functional groups: a 4-butoxybenzoyl moiety, a 4-ethoxy-3-methoxyphenyl substituent, a hydroxyl group, and a methyl ester at the thiazole ring.

Properties

CAS No.

618071-73-1

Molecular Formula

C30H32N2O8S

Molecular Weight

580.6 g/mol

IUPAC Name

methyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H32N2O8S/c1-6-8-15-40-20-12-9-18(10-13-20)25(33)23-24(19-11-14-21(39-7-2)22(16-19)37-4)32(28(35)26(23)34)30-31-17(3)27(41-30)29(36)38-5/h9-14,16,24,33H,6-8,15H2,1-5H3/b25-23+

InChI Key

MXTWWSWBTWLFEJ-WJTDDFOZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCC)OC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCC)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrrolidone-thiazole derivatives with variations in substituents and ester groups. Below is a systematic comparison with structurally analogous compounds from the evidence:

Table 1: Structural and Functional Group Comparisons

Compound Name (CAS) Key Structural Differences Potential Impact on Properties Source
Target Compound (618071-73-1) 4-ethoxy-3-methoxyphenyl, methyl ester Balanced lipophilicity; moderate steric bulk
Ethyl analog (617695-28-0) Ethyl ester instead of methyl ester; 4-ethoxyphenyl (lacks 3-methoxy) Increased lipophilicity; altered metabolic stability
Phenyl variant (609796-45-4) Phenyl group replaces 4-ethoxy-3-methoxyphenyl Reduced polarity; possible enhanced π-π stacking interactions
Allyl ester analog (618071-83-3) Allyl ester; 3-fluoro-4-methylbenzoyl Higher reactivity (allyl group); altered electronic effects
Pyridinyl derivative (609796-51-2) Pyridin-3-yl replaces aromatic phenyl Increased solubility; potential for hydrogen bonding

Key Findings :

Ester Group Variations: Methyl esters (e.g., 618071-73-1) typically exhibit lower molecular weight and higher volatility compared to ethyl or allyl esters (e.g., 617695-28-0, 618071-83-3). The ethyl ester in 617695-28-0 may enhance metabolic resistance due to reduced susceptibility to esterase cleavage .

Aromatic Substituent Modifications :

  • The 4-ethoxy-3-methoxyphenyl group in the target compound provides electron-donating effects, which could stabilize charge-transfer interactions. In contrast, the pyridinyl group in 609796-51-2 introduces basicity, improving aqueous solubility .
  • Halogenated analogs (e.g., 371220-53-0 with bromophenyl) are absent in the target compound, suggesting intentional avoidance of heavy atoms for reduced toxicity or regulatory compliance .

Thiazole and Pyrrolidone Core Stability :

  • All analogs retain the 4-hydroxy-5-oxopyrrolidine-thiazole scaffold, critical for maintaining planar geometry and hydrogen-bonding capacity. Substituent variations likely tune electronic properties (e.g., electron-withdrawing groups in 618071-83-3) without destabilizing the core .

Table 2: Hypothetical Physicochemical Properties (Inferred)

Property Target Compound (618071-73-1) Ethyl Analog (617695-28-0) Pyridinyl Derivative (609796-51-2)
Molecular Weight ~550 g/mol ~564 g/mol ~560 g/mol
LogP (Predicted) ~3.5 ~4.0 ~2.8
Solubility (aq.) Low Very Low Moderate
Melting Point Not reported Not reported Not reported

Research Implications and Limitations

  • Structural Insights : The compound’s design avoids halogens and prioritizes methoxy/ethoxy groups, aligning with trends in optimizing bioavailability and synthetic feasibility .
  • Data Gaps: No experimental data (e.g., NMR, XRD, bioactivity) are provided in the evidence, limiting direct functional comparisons.
  • Synthetic Challenges : The multi-step synthesis implied by the structure (e.g., ’s palladium-catalyzed coupling) may require rigorous optimization to avoid side products .

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